A Comprehensive Technical Guide to the Physicochemical Properties of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid
A Comprehensive Technical Guide to the Physicochemical Properties of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid
Abstract
In the landscape of modern drug discovery, a thorough understanding of a candidate molecule's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development.[1] These properties, including solubility, ionization (pKa), and lipophilicity (LogP/LogD), are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior.[2] This guide provides an in-depth analysis of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid, a novel small molecule with potential therapeutic applications. As experimental data for this specific entity is not extensively available in public literature, this document serves as a comprehensive manual, outlining the critical importance of its key physicochemical attributes and detailing the authoritative, field-proven experimental protocols required for their precise determination. We present step-by-step methodologies for measuring aqueous solubility, pKa, and LogD, explaining the scientific rationale behind each protocol. The aim is to equip researchers, scientists, and drug development professionals with the necessary tools and insights to build a robust physicochemical profile, enabling informed decision-making and mitigating risks in the early stages of drug development.[3]
Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery
The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, with a significant rate of attrition often attributed to suboptimal pharmacokinetic properties. The physicochemical characteristics of a molecule are the primary drivers of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which governs its overall in vivo efficacy and safety.[2] A delicate balance between properties is essential; for instance, a compound must possess sufficient aqueous solubility for dissolution and absorption, yet also have adequate lipophilicity to permeate biological membranes and reach its target site.[1]
This guide focuses on three cornerstone properties:
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Aqueous Solubility: This dictates the maximum concentration a compound can achieve in solution, directly impacting its bioavailability after oral administration. Poor solubility is a major hurdle in drug formulation and development.
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Ionization Constant (pKa): Most drugs are weak acids or bases. The pKa value determines the extent of ionization at a given pH, which profoundly affects solubility, absorption, and the ability to interact with the biological target.[4]
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Lipophilicity (LogP/LogD): This parameter measures a compound's affinity for a lipid-like environment versus an aqueous one. It is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance.[1]
By systematically characterizing these attributes for 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid, we can predict its behavior in biological systems and proactively address potential developmental liabilities.
Molecular Profile of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid
Chemical Structure and Identifiers
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IUPAC Name: 3-[(4-fluorophenyl)(methyl)amino]propanoic acid
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Molecular Formula: C₁₀H₁₂FNO₂
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Molecular Weight: 197.21 g/mol
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SMILES: CN(CC(=O)O)C1=CC=C(F)C=C1
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InChI Key: PBTXJBCUCBMLQN-UHFFFAOYSA-N
Predicted Physicochemical Properties
In the absence of comprehensive experimental data, computational models provide valuable initial estimates of a compound's properties, guiding early experimental design. These predictions are derived from the molecule's structure using established algorithms.
| Property | Predicted Value | Significance in Drug Development |
| cLogP | 1.2 - 1.8 | Indicates moderate lipophilicity, suggesting a potential balance between solubility and membrane permeability.[5] |
| pKa (Acidic) | 4.0 - 4.5 | The carboxylic acid group is expected to be largely ionized at physiological pH (7.4), enhancing aqueous solubility.[4] |
| pKa (Basic) | 3.5 - 4.0 | The tertiary amine is predicted to be a weak base, likely protonated in the acidic environment of the stomach but mostly neutral at physiological pH. |
| Aqueous Solubility | Low to Moderate | The presence of both ionizable groups and an aromatic ring suggests solubility will be highly pH-dependent.[6] |
| Topological Polar Surface Area (TPSA) | 55.6 Ų | This value is well within the range associated with good oral bioavailability. |
Core Physicochemical Characterization: Experimental Protocols
The following sections detail the standardized, self-validating protocols for the experimental determination of the key physicochemical properties of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid.
Aqueous Solubility Determination (Shake-Flask Method)
Causality: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[7] It measures the equilibrium concentration of a compound in a saturated solution, providing the most accurate representation of its intrinsic solubility. This value is fundamental for predicting dissolution rates in the gastrointestinal tract and for developing suitable formulations.[6]
Experimental Protocol:
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Preparation: Add an excess amount of solid 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid to a series of vials containing buffers at different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4). The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.[7]
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Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.[8]
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Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to sediment. Alternatively, centrifuge the samples to ensure clear separation of the solid and liquid phases.
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Sampling: Carefully withdraw an aliquot of the clear supernatant from each vial.
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Filtration: Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particulates.
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Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.[9] Prepare a standard curve with known concentrations of the compound to ensure accurate quantification.
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Data Reporting: Report the solubility in mg/mL or µg/mL at each specific pH.
Diagram of the Shake-Flask Solubility Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
Ionization Constant (pKa) Determination (Potentiometric Titration)
Causality: Potentiometric titration is a highly precise and widely used method for pKa determination.[10][11] It relies on monitoring pH changes as a titrant is added, allowing for the identification of the inflection point where the concentrations of the ionized and unionized species are equal (pH = pKa).[12] Knowing the pKa is essential because the ionization state of the carboxylic acid and tertiary amine groups of the target molecule will dictate its solubility, lipophilicity, and receptor binding affinity across the pH gradient of the human body.[4]
Experimental Protocol:
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System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[12]
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Sample Preparation: Accurately weigh and dissolve a known amount of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid in purified water or a co-solvent system if solubility is low. The final concentration should be around 1 mM.[4] Maintain a constant ionic strength throughout the experiment by adding a background electrolyte like 0.15 M KCl.[12]
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Inert Atmosphere: Purge the solution with nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂, which can interfere with the measurement by forming carbonic acid.[4]
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Titration - Acidic pKa: Acidify the solution to a starting pH of ~2.0 with a standardized HCl solution. Titrate the solution by adding small, precise increments of a standardized NaOH solution (e.g., 0.1 M).
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Titration - Basic pKa: Following the first titration or using a fresh sample, basify the solution to a starting pH of ~12.0 with NaOH. Titrate the solution by adding small, precise increments of a standardized HCl solution.
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Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the midpoint of the buffer region (the flattest part of the curve) or can be determined from the inflection point of the first derivative of the titration curve.[12] Perform at least three replicate titrations to ensure reproducibility.[4]
Diagram of the Potentiometric Titration Workflow:
Caption: Workflow for pKa Determination via Potentiometric Titration.
Lipophilicity (LogD) Determination (Shake-Flask Method)
Causality: The shake-flask method directly measures the partitioning of a compound between n-octanol (simulating a biological lipid membrane) and an aqueous buffer.[13] The resulting distribution coefficient (LogD) at a specific pH, typically 7.4, is a crucial indicator of a drug's ability to cross cell membranes.[14] For ionizable compounds like ours, LogD is more physiologically relevant than LogP (which measures the partitioning of the neutral species only).[14]
Experimental Protocol:
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Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) for several hours. Allow the two phases to separate completely. This pre-saturation step is critical for obtaining accurate and reproducible results.[14]
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Compound Addition: Prepare a stock solution of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid in a suitable solvent like DMSO. Add a small aliquot of this stock solution to a vial containing a known volume of the pre-saturated PBS (pH 7.4).
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Partitioning: Add a known volume of pre-saturated n-octanol to the vial.
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Equilibration: Seal the vial and shake it gently on a rotator for a defined period (e.g., 1-4 hours) to allow the compound to partition between the two phases until equilibrium is reached.[14]
-
Phase Separation: Centrifuge the vial at low speed to ensure a clean and complete separation of the n-octanol (upper) and aqueous (lower) layers.
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Sampling and Quantification: Carefully take an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and the aqueous layers using a suitable analytical method like LC-MS/MS, which provides the necessary sensitivity and specificity.[13][14]
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Calculation: Calculate the LogD value using the following formula: LogD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )
Diagram of the Shake-Flask LogD Workflow:
Caption: Workflow for LogD Determination at pH 7.4.
Synthesis and Interpretation of Data
The individual data points for solubility, pKa, and LogD are not standalone metrics. Their true value lies in their integration to form a holistic profile of the molecule. This synthesized understanding allows for the prediction of in vivo behavior and guides subsequent optimization strategies.
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Solubility-pH Profile: By plotting solubility against pH, we can visualize the impact of ionization. For our compound, we expect higher solubility at pH values above the acidic pKa (where the carboxylate is ionized) and at pH values below the basic pKa (where the amine is protonated). The lowest solubility will likely occur at the isoelectric point.
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Lipophilicity-pH Profile: The LogD value will be lowest at pH extremes where the molecule is fully ionized and most hydrophilic. It will be highest in the pH range where the zwitterionic or neutral form predominates.
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ADME Prediction: The interplay between these properties governs the ADME profile. A LogD at pH 7.4 between 1 and 3 is often considered optimal for oral absorption. The pKa values will determine where in the GI tract the compound is best absorbed. The aqueous solubility at the relevant GI pH will determine the dissolution rate, a key factor for bioavailability.
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